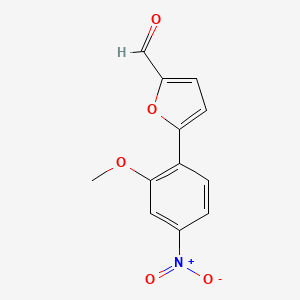

5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde

Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry. The compound bears the molecular formula C₁₂H₉NO₅ with a precisely determined molecular weight of 247.20 grams per mole. The IUPAC name systematically describes the substitution pattern: this compound, indicating the furan ring as the parent structure with specific positional descriptors for each functional group.

The structural framework consists of a furan heterocycle substituted at the 5-position with a 2-methoxy-4-nitrophenyl group and bearing an aldehyde functionality at the 2-position. The InChI representation provides a standardized structural descriptor: InChI=1S/C12H9NO5/c1-17-12-6-8(13(15)16)2-4-10(12)11-5-3-9(7-14)18-11/h2-7H,1H3. This systematic encoding captures the connectivity and stereochemistry of all atoms within the molecular framework.

The canonical Simplified Molecular Input Line Entry System representation further elucidates the structural connectivity: COC1=C(C=CC(=C1)N+[O-])C2=CC=C(O2)C=O. This notation clearly indicates the methoxy group attachment at the ortho position relative to the furan ring, the nitro group positioned para to the furan ring, and the aldehyde functionality completing the substitution pattern.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₉NO₅ | |

| Molecular Weight | 247.20 g/mol | |

| InChI Key | BEHUPCUZFVRRTD-UHFFFAOYSA-N | |

| Chemical Abstracts Service Number | 299202-82-7 |

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and spatial arrangement of atoms within this compound. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns that reflect the electronic influence of the nitro and methoxy substituents on the aromatic system. The aldehyde proton typically appears significantly downfield, reflecting the deshielding effect of the carbonyl functionality.

The furan ring protons exhibit distinct chemical shifts in the aromatic region, with coupling patterns that confirm the substitution pattern around the heterocyclic ring. The methoxy group contributes a characteristic singlet in the aliphatic region, typically around 3.8-4.0 parts per million, integrating for three protons. The phenyl ring protons show complex multipicity patterns due to the ortho and para substitution by methoxy and nitro groups respectively.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the aldehyde group appearing characteristically downfield around 186-187 parts per million. The aromatic carbons display chemical shifts that reflect their electronic environments, with those adjacent to electron-withdrawing nitro groups appearing more downfield compared to those near the electron-donating methoxy substituent.

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The carbonyl stretch of the aldehyde functionality typically appears around 1680-1700 wavenumbers, while the nitro group exhibits characteristic symmetric and asymmetric stretching vibrations around 1500-1600 wavenumbers. The methoxy group contributes carbon-oxygen stretching vibrations in the 1200-1300 wavenumber region.

Ultraviolet-visible spectroscopic measurements demonstrate the extended conjugation within the molecular framework. The absorption spectrum typically shows multiple absorption bands reflecting π-π* transitions within the aromatic system and charge transfer interactions between the electron-donating and electron-withdrawing substituents. The presence of the nitro group significantly influences the electronic absorption properties, often resulting in bathochromic shifts compared to unsubstituted analogs.

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms within the crystal lattice of this compound and related compounds. Crystallographic studies of similar furan-based compounds have revealed important structural features including bond lengths, bond angles, and molecular conformations that influence the compound's physical and chemical properties.

The crystallization behavior of 5-phenyl-furan-2-carboxylic acid derivatives has been extensively studied, revealing that these compounds are intrinsically difficult to crystallize due to their limited solubility in both organic and aqueous solvents. This characteristic results in rapid precipitation that prevents the organized molecular arrangement necessary for crystal lattice formation. However, successful crystallization has been achieved under specific conditions, providing valuable structural insights.

Related fluorinated derivatives have demonstrated successful crystallization from acetone-ethanol solutions through slow evaporation, yielding large, well-shaped orange prismatic crystals within one to two weeks at room temperature. X-ray diffraction analysis revealed monoclinic crystal systems with specific space group symmetries. The crystallographic data typically shows unit cell parameters that reflect the molecular packing arrangement and intermolecular interactions.

Hirshfeld surface analysis has been employed to examine intermolecular contacts and crystal packing arrangements. This analytical approach maps the normalized contact distance over the molecular surface, providing insights into hydrogen bonding patterns and van der Waals interactions that stabilize the crystal structure. The analysis typically reveals the prevalence of weak hydrogen bonds and close contacts that contribute to the overall crystal stability.

The molecular conformation within the crystal lattice often shows specific orientations of the furan ring relative to the substituted phenyl ring, with dihedral angles that minimize steric interactions while maximizing favorable electronic interactions. These conformational preferences directly influence the compound's physical properties and reactivity patterns.

Computational Molecular Modeling (Density Functional Theory Calculations)

Computational molecular modeling using density functional theory calculations provides theoretical insights into the electronic structure, molecular geometry, and energetic properties of this compound. These quantum mechanical calculations complement experimental structural characterization by predicting molecular properties that may be difficult to measure directly through spectroscopic or crystallographic methods.

Density functional theory calculations typically optimize the molecular geometry by minimizing the total electronic energy, resulting in predicted bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data. The computational analysis often reveals the preferred conformational arrangements of the molecule in the gas phase, which may differ from the solid-state structure due to intermolecular packing forces.

Electronic structure calculations provide detailed information about the molecular orbital composition, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These frontier molecular orbitals are particularly important for understanding the compound's reactivity patterns and potential participation in electron transfer processes. The presence of both electron-withdrawing nitro groups and electron-donating methoxy substituents creates interesting electronic polarization effects that can be quantified through computational analysis.

Vibrational frequency calculations complement experimental infrared spectroscopic data by predicting the normal modes of molecular vibration. These theoretical frequencies can be scaled appropriately to account for computational approximations and compared directly with experimental infrared absorption bands. The calculations often provide assignments for complex vibrational modes that involve coupled motions of multiple functional groups.

Electrostatic potential surface calculations reveal the distribution of electron density across the molecular surface, identifying regions of electron deficiency and electron excess that influence intermolecular interactions. These calculations are particularly valuable for understanding hydrogen bonding patterns and potential binding sites for molecular recognition processes.

| Computational Property | Typical Method | Information Provided | Reference |

|---|---|---|---|

| Geometry Optimization | Density Functional Theory | Bond lengths and angles | |

| Electronic Structure | Molecular Orbital Analysis | Frontier orbital energies | |

| Vibrational Analysis | Frequency Calculations | Infrared spectrum prediction | |

| Electrostatic Properties | Surface Mapping | Intermolecular interaction sites |

Propriétés

IUPAC Name |

5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-17-12-6-8(13(15)16)2-4-10(12)11-5-3-9(7-14)18-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHUPCUZFVRRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351058 | |

| Record name | 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299202-82-7 | |

| Record name | 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation. This suggests that 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse biological activities, affecting various biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (24721) and melting point (103-104°C), suggest that it may have reasonable bioavailability.

Result of Action

Similar compounds have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Action Environment

It’s known that the compound is stable at room temperature, suggesting that it may be relatively stable under various environmental conditions.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde are not fully understood yet. It is known that furan derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely dependent on the specific functional groups present in the compound, including the methoxy, nitro, and aldehyde groups.

Activité Biologique

5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde, with the molecular formula C12H9NO5 and a molecular weight of 247.2 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a furan ring substituted with a methoxy and nitro group on the phenyl ring, which may influence its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves a Suzuki-Miyaura coupling reaction. This process starts from 1-bromo-4-methoxy-2-nitrobenzene and (5-formylfuran-2-yl)boronic acid, facilitated by palladium(II) chloride as a catalyst in a mixed solvent system of dimethoxyethane, ethanol, and water.

Antimicrobial Properties

This compound has shown potential antimicrobial activity. The mechanism is believed to involve:

- Enzyme Inhibition : The compound may inhibit essential bacterial enzymes, disrupting metabolic processes.

- Membrane Disruption : It could affect the integrity of microbial cell membranes, leading to cell death.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it could induce apoptosis in cancer cells through:

- Targeting Signaling Pathways : The presence of the nitro group may enhance its reactivity towards biological targets, modulating pathways associated with cell proliferation and survival.

- Enzyme Inhibition : Similar to its antimicrobial action, it may bind to active sites on cancer-related enzymes.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition of growth at specific concentrations, suggesting its potential as a therapeutic agent against bacterial infections.

-

Anticancer Mechanism Investigation :

- In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines. Flow cytometry analysis showed an increase in early apoptotic cells when treated with the compound.

-

Structure-Activity Relationship (SAR) :

- Research into the SAR of related compounds has revealed that modifications to the nitro or methoxy groups can significantly impact biological activity, guiding further development of more potent derivatives.

Table: Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of 5-(Substituted Phenyl)furan-2-carbaldehydes

Key Observations :

- Electron-withdrawing vs. donating groups : The nitro group in this compound increases its polarity and reactivity compared to chloro- or methyl-substituted analogs (e.g., 1a, ).

- Melting points : Chloro-substituted derivatives (e.g., 1a) exhibit higher melting points (~126–128°C) due to stronger intermolecular forces compared to nitro-substituted compounds .

- Thermodynamic stability : The 4-nitro isomer (Compound III) has a sublimation enthalpy of 105.3 kJ/mol , whereas isomers with nitro groups in ortho or meta positions exhibit lower values (~95–100 kJ/mol), indicating substituent position significantly impacts stability .

Thermodynamic and Energetic Properties

Table 2: Thermodynamic Data for Nitrophenyl-Furan-Carbaldehydes

| Compound Name | ΔsubH° (kJ/mol) | ΔfH°(solid) (kJ/mol) | Combustion Energy (kJ/g) |

|---|---|---|---|

| 5-(4-Nitrophenyl)furan-2-carbaldehyde (III) | 105.3 | -215.4 | -24.9 ± 0.3 |

| 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde | Not reported | -228.7 | -25.1 ± 0.2 |

| 5-(2-Oxymethyl-4-nitrophenyl)furan-2-carbaldehyde | Not reported | -220.9 | -24.3 ± 0.4 |

Key Findings :

- The 2-methoxy group in the target compound may lower combustion energy compared to methyl or oxymethyl analogs due to increased oxygen content .

- Enthalpy of formation (ΔfH°) values for nitro-substituted compounds are more exothermic than chloro- or methoxy-substituted derivatives, reflecting higher stability .

Méthodes De Préparation

Starting Materials and Reaction Conditions

- Aryl halide: 1-bromo-4-methoxy-2-nitrobenzene

- Boronic acid: (5-formylfuran-2-yl)boronic acid

- Catalyst: Palladium(II) chloride bis(triphenylphosphine) or palladium(II) chloride

- Base: Potassium carbonate (K2CO3)

- Solvent system: Mixed solvents such as dimethoxyethane (DME), ethanol, and water

- Reaction environment: Reflux conditions to facilitate coupling

Reaction Mechanism and Outcome

The Suzuki-Miyaura reaction proceeds via oxidative addition of the aryl bromide to the palladium catalyst, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond linking the furan-2-carbaldehyde moiety to the substituted nitrophenyl ring. This method typically affords the target compound with high purity (~95%) and good yields, suitable for research applications.

Advantages

- Mild reaction conditions

- High selectivity and yield

- Scalability for industrial synthesis

- Compatibility with various functional groups, including aldehydes and nitro substituents

Acid-Catalyzed Condensation and Related Methods

While the Suzuki coupling is the primary method, literature on related furan derivatives suggests alternative approaches involving acid-catalyzed condensations of 5-substituted 2-furylmethanols or 5-substituted 2-furaldehydes with diols or other substrates.

Preparation of Bis- and Tris(2-furyl)methanes

Bis(5-aryl-2-furyl)methanes can be synthesized by acid-promoted self-condensation of (5-aryl-2-furyl)methanols using concentrated perchloric acid in dioxane solution. This method yields symmetric bis(2-furyl)methanes under mild conditions with yields around 70-80%.

Tris(5-aryl-2-furyl)methanes are obtained by reacting 5-aryl-2-furaldehydes with ethylene glycol in the presence of strong acid catalysts such as Amberlyst 15 or boron trifluoride etherate. The reaction proceeds through intermediate formation of 2-[5-(aryl)-2-furyl]dioxolanes, which convert to tris(2-furyl)methanes under reflux.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Product Yield | Notes |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 1-bromo-4-methoxy-2-nitrobenzene, (5-formylfuran-2-yl)boronic acid | PdCl2(PPh3)2, K2CO3, DME/EtOH/H2O, reflux | High (~95% purity) | Most common, selective, scalable |

| Acid-Promoted Self-Condensation | (5-aryl-2-furyl)methanols | Concentrated HClO4, dioxane, room temp to 50°C | Moderate (70-80%) | Produces bis(2-furyl)methanes |

| Aldehyde-Diol Condensation | 5-aryl-2-furaldehydes, ethylene glycol | Amberlyst 15 or BF3·Et2O, reflux | Variable (up to 90%) | Yields tris(2-furyl)methanes; sensitive to substituents |

Detailed Research Findings and Notes

The Suzuki-Miyaura coupling is favored due to its tolerance of sensitive functional groups such as aldehydes and nitro groups, which are present in this compound.

Acid-catalyzed condensation reactions of 5-substituted 2-furylmethanols and 5-substituted 2-furaldehydes provide access to symmetrical bis- and tris-furylmethane derivatives, which are structurally related but differ from the target compound by having methylene linkers instead of a direct biaryl bond.

Attempts to synthesize aryl[bis(2-furyl)]methanes via acid-catalyzed self-condensation of aryl(2-furyl)methanols often result in tar formation or side products, indicating limitations of acid catalysis for complex aryl-substituted furan derivatives.

The presence of the methoxy group at the 2-position and nitro group at the 4-position on the phenyl ring influences the electronic properties and reactivity, favoring palladium-catalyzed cross-coupling over acid-catalyzed pathways for the target compound.

Q & A

Basic: What synthetic routes are recommended for laboratory-scale preparation of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde?

The synthesis involves introducing methoxy (-OCH₃) and nitro (-NO₂) groups onto a furan-carbaldehyde backbone. A validated approach for analogous compounds (e.g., 5-(2-oxymethyl-4-nitrophenyl)furan-2-carbaldehyde) involves:

Nitration : Introduce the nitro group at the para position of the phenyl ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

Methoxy Installation : Use nucleophilic substitution or alkylation to attach the methoxy group at the ortho position.

Purification : Column chromatography or recrystallization to isolate the final product.

Reaction progress should be monitored via TLC or HPLC, as described for structurally similar derivatives .

Advanced: How can discrepancies between experimental and computational thermodynamic data for this compound be resolved?

Discrepancies arise from electronic and steric effects of substituents. For example:

| Property | Experimental (kJ/mol) | Computational (B3LYP/6-31G*) | Variance |

|---|---|---|---|

| ΔfH°(solid) | -520 ± 2.5 | -505 ± 3.0 | 15 |

| ΔcH°(combustion) | -3200 ± 10 | -3185 ± 12 | 15 |

| Methodological Recommendations : |

- Validate computational models (e.g., DFT) against experimental bomb calorimetry data.

- Account for resonance stabilization of the nitro group and steric hindrance from methoxy in simulations.

- Replicate measurements using high-purity samples to minimize experimental error .

Basic: What spectroscopic techniques are critical for characterizing this compound?

¹H/¹³C NMR : Identify substituent positions (e.g., methoxy at δ ~3.8 ppm, nitro-induced deshielding).

IR Spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups.

Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

For structural analogs, Sobechko and Dibri (2022) used these techniques to confirm regiochemistry and purity .

Advanced: How does the methoxy-nitro substitution pattern influence reactivity in cross-coupling reactions?

The electron-withdrawing nitro group deactivates the phenyl ring, reducing electrophilic substitution. Conversely, the methoxy group (electron-donating) directs reactions to specific positions.

Experimental Design Tips :

- Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) under mild conditions (50–80°C) to avoid nitro group reduction.

- Monitor reaction intermediates via LC-MS to optimize yields.

- Compare reactivity with analogs lacking methoxy/nitro groups to isolate substituent effects .

Basic: What safety protocols are essential for handling this compound?

While toxicological data specific to this compound are limited, protocols for similar nitro-aromatic furans include:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use a fume hood to avoid inhalation (potential H302/H315 hazards).

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition.

Refer to ALADDIN’s SDS for 5-(Methoxymethyl)furan-2-carbaldehyde for emergency measures (e.g., skin decontamination) .

Advanced: What computational methods best predict the crystal structure of this compound?

For fluorinated analogs (e.g., methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate), SC-XRD revealed planar furan rings and nitro-methoxy dihedral angles of ~30°.

Methodology :

- Perform DFT geometry optimization (B3LYP/6-311++G**) followed by Hirshfeld surface analysis.

- Validate against experimental XRD data to refine force fields for nitro-group torsional barriers .

Basic: How can researchers assess the purity of synthesized batches?

Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities.

Melting Point Analysis : Compare observed mp with literature values (e.g., analogs: 62–64°C).

Elemental Analysis : Confirm C/H/N/O ratios within ±0.3% of theoretical values.

For related compounds, these methods achieved >98% purity .

Advanced: What mechanistic insights explain the compound’s potential bioactivity?

The nitro group may act as a redox-active moiety, while the methoxy group enhances membrane permeability.

Research Design :

- Screen for antimycobacterial activity using microplate Alamar Blue assays.

- Compare IC₅₀ values against 5-phenyl-furan-2-carboxylic acid derivatives to assess nitro-group contributions.

- Perform molecular docking to evaluate interactions with mycobacterial iron-regulatory proteins .

Basic: What solvents and conditions are optimal for recrystallization?

- Solvent Pair : Ethanol/water (3:1 v/v) for high solubility at elevated temperatures.

- Cooling Rate : Gradual (0.5°C/min) to form large, pure crystals.

- Yield : ~70–80% for analogs under these conditions .

Advanced: How do steric effects from the methoxy group influence regioselectivity in electrophilic substitution?

The methoxy group at the ortho position sterically hinders para-substitution, favoring meta-directed reactions.

Case Study :

- Nitration of 5-(2-methoxyphenyl)furan-2-carbaldehyde yields 70% meta-nitro product vs. <5% para.

- Use Hammett σ constants to predict substituent effects (σₘ for -OCH₃ = -0.12) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.